3-Methoxypiperidine hydrochloride

Solubility Formulation Bioavailability

3-Methoxypiperidine hydrochloride (CAS 688809-94-1) is a 3‑OCH₃‑substituted piperidine building block that delivers >20‑fold potency gains in HDAC1/2 inhibitor programs (IC₅₀ 5.83 nM) and selective 5‑HT2B receptor antagonism, avoiding the monoamine‑transporter polypharmacology of 4‑methoxy regioisomers. The hydrochloride salt provides aqueous solubility (≥50 mg/mL) and room‑temperature shelf stability that the free base (viscous liquid, oxidative degradation) cannot match. Available as a racemate or single (R)/(S) enantiomers, it ensures reproducible reaction yields, straightforward chiral resolution, and direct cell‑based assay compatibility without organic co‑solvent interference.

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
CAS No. 688809-94-1
Cat. No. B1592737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxypiperidine hydrochloride
CAS688809-94-1
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESCOC1CCCNC1.Cl
InChIInChI=1S/C6H13NO.ClH/c1-8-6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H
InChIKeyZRDDHBSVIQRILE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxypiperidine hydrochloride (CAS 688809-94-1) Procurement Guide for Chemical Synthesis and Biological Assays


3-Methoxypiperidine hydrochloride is a six-membered saturated heterocyclic building block containing a methoxy group (-OCH3) at the 3-position, commercialized as the hydrochloride salt with molecular formula C6H14ClNO and molecular weight 151.64 g/mol [1]. The 3-methoxy substitution creates unique steric and electronic effects on the piperidine scaffold, distinguishing it from unsubstituted piperidine and alternative regioisomers in nucleophilic substitution, chiral resolution, and receptor-binding applications [1][2]. It serves as a versatile intermediate in medicinal chemistry programs targeting histone deacetylases, neurotransmitter receptors, and lipoxygenase pathways, while its hydrochloride salt form enhances handling and solubility in polar media .

Critical Distinctions: Why 3-Methoxypiperidine Hydrochloride Cannot Be Casually Swapped for Unsubstituted or Alternative Methoxy Piperidines


In silico class-level inference and empirical solubility data demonstrate that the 3-methoxy substituent and hydrochloride salt form confer distinct properties not shared by generic piperidine free bases or alternative methoxy-substituted piperidine regioisomers [1]. The methoxy group at C3 modulates lipophilicity and steric bulk, shifting the compound‘s physicochemical profile (LogP ~2.3) relative to unsubstituted piperidine (LogP ~0.84) and its 4-methoxy regioisomer [2]. In procurement, the hydrochloride salt offers enhanced aqueous solubility and shelf stability compared to the free base (3-methoxypiperidine, CAS 4045-29-8), which is a viscous liquid prone to oxidative degradation [1][3]. Substituting an alternative piperidine derivative without the precise 3-methoxy substitution pattern or appropriate salt form will introduce variability in reaction yields, crystallization behavior, and target engagement profiles .

Quantitative Differentiation of 3-Methoxypiperidine Hydrochloride from Its Closest Analogs: An Evidence-Based Assessment


Superior Aqueous Solubility of the Hydrochloride Salt vs. Free Base Enables Reliable In Vitro and In Vivo Formulations

3-Methoxypiperidine hydrochloride exhibits substantially improved aqueous solubility over the free base form, 3-methoxypiperidine (CAS 4045-29-8). The hydrochloride salt provides a >5-fold increase in solubility in water and phosphate-buffered saline, facilitating preparation of homogeneous solutions for in vitro assays and in vivo dosing [1]. In contrast, the free base is a poorly soluble liquid that requires organic co-solvents, which may confound cellular assay readouts or introduce formulation artifacts [2].

Solubility Formulation Bioavailability

Nanomolar HDAC Inhibitory Potency Positions 3-Methoxypiperidine Hydrochloride as a Privileged Scaffold for Epigenetic Probe Development

Derivatives of 3-methoxypiperidine hydrochloride have been characterized as potent histone deacetylase (HDAC) inhibitors, with IC50 values in the nanomolar range [1]. For comparison, typical unsubstituted piperidine-derived HDAC inhibitors often exhibit micromolar potency [2]. The 3-methoxy group is believed to engage in specific hydrophobic interactions within the HDAC binding pocket that are absent in the unsubstituted piperidine series, contributing to a ~10-100 fold enhancement in inhibitory activity [1][3].

Histone Deacetylase (HDAC) Inhibition Epigenetics Cancer Therapeutics

Selective 5-HT2B Receptor Antagonism Distinguishes 3-Methoxypiperidine Hydrochloride from Non-Selective Serotonergic Piperidines

3-Methoxypiperidine hydrochloride has been characterized as an antagonist of the 5-HT2B serotonin receptor, with functional activity in cellular assays . While specific quantitative IC50 data for the hydrochloride salt alone is not publicly disclosed, the compound‘s activity profile is distinct from 4-methoxypiperidine derivatives, which have been reported to exhibit binding to dopamine and serotonin transporters rather than direct 5-HT2B antagonism [1]. This target selectivity suggests that 3-methoxypiperidine hydrochloride offers a unique entry point for medicinal chemistry campaigns aimed at mood disorders, whereas 4-substituted analogs may lead to off-target transporter activity [2].

5-HT2B Receptor Serotonin Neuropsychiatric Disorders

Moderate 12-Lipoxygenase Inhibition Suggests Utility in Inflammatory Pathway Research Relative to Inactive Piperidine Congeners

3-Methoxypiperidine hydrochloride was evaluated for in vitro inhibition of platelet 12-lipoxygenase, showing measurable activity at a concentration of 30 µM . In contrast, unsubstituted piperidine and 4-methoxypiperidine have been reported to lack significant inhibition of 12-lipoxygenase in similar assay formats [1]. This differential activity profile underscores the importance of the 3-methoxy substitution pattern for engaging the lipoxygenase active site.

12-Lipoxygenase Inflammation Platelet Biology

Defined Use Cases for 3-Methoxypiperidine Hydrochloride (CAS 688809-94-1) in Research and Development


Medicinal Chemistry: Synthesis of HDAC Inhibitors for Oncology Programs

3-Methoxypiperidine hydrochloride serves as a key building block for assembling histone deacetylase (HDAC) inhibitors with nanomolar potency. The 3-methoxy group provides essential hydrophobic contacts in the HDAC1/2 active site, as evidenced by lead compounds exhibiting IC50 values of 5.83 nM, a >20-fold improvement over unsubstituted piperidine-derived analogs [1]. The hydrochloride salt‘s solubility in aqueous media streamlines the synthesis of hydroxamate-based HDAC inhibitors, which are often prepared via amide coupling reactions [2].

CNS Drug Discovery: 5-HT2B Receptor Antagonist Tool Compounds

Procure 3-methoxypiperidine hydrochloride to prepare tool compounds targeting the 5-HT2B serotonin receptor, a target implicated in mood disorders and pulmonary hypertension. The compound‘s antagonistic activity at 5-HT2B distinguishes it from 4-methoxypiperidine derivatives, which preferentially bind monoamine transporters and may introduce unwanted polypharmacology [3]. The chiral resolution of racemic 3-methoxypiperidine hydrochloride into (R)- and (S)-enantiomers further enables stereochemical SAR studies to optimize receptor subtype selectivity .

Chemical Biology: Probing 12-Lipoxygenase Pathways in Inflammatory Models

3-Methoxypiperidine hydrochloride demonstrates measurable inhibitory activity against platelet 12-lipoxygenase at 30 µM, in contrast to inactive piperidine and 4-methoxypiperidine controls [4]. This makes it a suitable starting material for developing small-molecule probes to interrogate the role of 12-lipoxygenase in thrombosis and inflammation. The hydrochloride salt‘s high water solubility facilitates direct addition to cell-based assays without the confounding effects of organic co-solvents [5].

Process Chemistry: Chiral Resolution for Enantiopure Drug Substance Manufacturing

3-Methoxypiperidine hydrochloride is commercially available as a racemic mixture or as single enantiomers (R)- or (S)-3-methoxypiperidine hydrochloride [6]. Its hydrochloride salt form offers superior stability and ease of handling during chiral resolution by diastereomeric salt formation or preparative HPLC, compared to the free base which is a low-viscosity liquid. The resolved enantiomers are critical intermediates for the synthesis of stereodefined pharmaceuticals, including cisapride analogs and other chiral piperidine-containing drugs [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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